![molecular formula C20H27N5OS B2417954 2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-56-0](/img/structure/B2417954.png)
2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H27N5OS and its molecular weight is 385.53. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
The research by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, aiming to investigate their antimicrobial, antilipase, and antiurease activities. Though not directly naming the specific compound, this study delves into the broader class of molecules to which it belongs, highlighting the synthesis process and biological activity assessment of similar compounds (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antimicrobial Agents
Patel, Kumari, and Patel (2012) discuss the synthesis and biological evaluation of thiazolidinone derivatives as antimicrobial agents. This research presents the antimicrobial potential of compounds within the same family, offering insights into their effectiveness against various bacterial and fungal strains, demonstrating the chemical's relevance in developing new antimicrobial solutions (Patel, Kumari, & Patel, 2012).
Anti-Inflammatory Activity
The study by Tozkoparan et al. (1999) investigates the anti-inflammatory activity of Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products. By synthesizing and assessing the anti-inflammatory potential of these compounds, the research sheds light on their therapeutic applications in treating inflammation-related disorders (Tozkoparan, Kılcıgilb, Ertanb, Ertana, Kelicen, & Demirdamar, 1999).
Ethanol-Induced Oxidative Stress
Aktay, Tozkoparan, and Ertan (2005) explore the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mouse brain and liver. This study demonstrates the compound's potential in mitigating oxidative stress, suggesting its application in protecting against ethanol-induced damage (Aktay, Tozkoparan, & Ertan, 2005).
Mechanism of Action
Target of Action
The primary targets of the compound “2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for its functional groups .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Specific details about how these factors influence the action of “2-ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” are currently unknown .
properties
IUPAC Name |
2-ethyl-5-[(4-ethylphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5OS/c1-4-14-6-8-15(9-7-14)17(24-12-10-23(3)11-13-24)18-19(26)25-20(27-18)21-16(5-2)22-25/h6-9,17,26H,4-5,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBOBGFVOVKRJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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